molecular formula C11H13F2NO B261100 2,4-difluoro-N-(2-methylpropyl)benzamide

2,4-difluoro-N-(2-methylpropyl)benzamide

Cat. No.: B261100
M. Wt: 213.22 g/mol
InChI Key: BJSSVSNWYUNBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a 2,4-difluorophenyl core and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. The isobutyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2,4-difluoro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13F2NO/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

BJSSVSNWYUNBKR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities Reference
2,4-Difluoro-N-(2-methylpropyl)benzamide C₁₁H₁₃F₂NO 213.23 2,4-difluorophenyl, isobutyl High lipophilicity, potential CNS activity N/A
2,4-Difluoro-N-(2-hydroxyphenyl)benzamide C₁₃H₁₀F₂NO₂ 263.22 2-hydroxyphenyl Enhanced solubility, biochemical use
BMS-605541 C₂₀H₁₈F₂N₄O₂ 384.38 Cyclopropyl, pyridinylaminothiazole VEGFR-2 Ki = 49 nM
12b (from ) C₂₈H₃₀ClN₃O₃ 492.01 3-chloro, 3-methylphenoxy κ-opioid Ke = 0.16 nM, 89× selectivity

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